molecular formula C22H18N6O B2869856 N-[(2-methoxyphenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902945-12-4

N-[(2-methoxyphenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Cat. No. B2869856
CAS RN: 902945-12-4
M. Wt: 382.427
InChI Key: DBIGGOBASAVLIS-UHFFFAOYSA-N
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Description

“N-[(2-methoxyphenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine” is a derivative of quinazoline, a class of organic compounds that are known for their diverse biological activities . Quinazoline derivatives have been designed and synthesized as DNA intercalators . They have been evaluated for their cytotoxicity against various cancer cell lines and their inhibitory effect on topoisomerase II (Topo II) .


Synthesis Analysis

The synthesis of quinazoline derivatives involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid .


Molecular Structure Analysis

Quinazoline derivatives are planar molecules, which allows them to intercalate into DNA . The process of DNA intercalation causes substantial changes in DNA structure, such as elongation and stiffness, as well as changes in the helix twist angle .


Chemical Reactions Analysis

Quinazoline derivatives have been found to exhibit significant DNA binding affinities . They have been shown to inhibit Topo II, an enzyme that plays a crucial role in DNA replication .

Mechanism of Action

The mechanism of action of quinazoline derivatives involves their ability to intercalate into DNA and inhibit Topo II . This leads to the induction of apoptosis in cancer cells and arrest of growth at the S and G2/M phases . In addition, these compounds have been found to increase the level of BAX, a pro-apoptotic protein, and decrease the level of Bcl-2, an anti-apoptotic protein .

Future Directions

The future directions in the research of quinazoline derivatives involve the design and synthesis of new derivatives with improved biological activities and reduced side effects . In silico studies are also being used to predict the ability of synthesized members to bind to the DNA-Topo II complex .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O/c1-29-19-9-5-2-6-16(19)14-24-22-25-18-8-4-3-7-17(18)21-26-20(27-28(21)22)15-10-12-23-13-11-15/h2-13H,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIGGOBASAVLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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